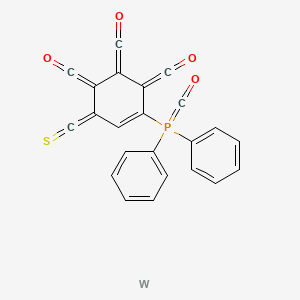

CID 71371937

描述

Betulin derivatives are structurally characterized by a pentacyclic triterpene backbone, often modified with functional groups to enhance bioavailability or target specificity . These compounds are frequently investigated for their roles in modulating substrate interactions with enzymes such as those involved in steroid metabolism .

属性

CAS 编号 |

64281-55-6 |

|---|---|

分子式 |

C23H11O4PSW |

分子量 |

598.2 g/mol |

InChI |

InChI=1S/C23H11O4PS.W/c24-12-20-17(15-29)11-23(22(14-26)21(20)13-25)28(16-27,18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-11H; |

InChI 键 |

XPZFGSFGRWPSTM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)P(=C=O)(C2=CC=CC=C2)C3=CC(=C=S)C(=C=O)C(=C=O)C3=C=O.[W] |

产品来源 |

United States |

准备方法

The preparation of CID 71371937 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific intermediates under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.

化学反应分析

CID 71371937 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

CID 71371937 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating specific diseases. In industry, it is used in the production of specialized materials and chemicals.

作用机制

The mechanism of action of CID 71371937 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.

相似化合物的比较

Structural Features

Betulin-derived inhibitors share a common triterpenoid core but differ in functional group substitutions, which influence their binding affinities and inhibitory mechanisms. Key structural comparisons include:

| Compound (PubChem CID) | Core Structure | Functional Modifications | Notable Properties |

|---|---|---|---|

| CID 71371937 | Betulin | Undisclosed (assumed derivative) | Classified as an inhibitor with potential substrate competition |

| Betulin (72326) | Betulin | -OH groups at C3 and C28 | Parent compound; moderate solubility and bioavailability |

| Betulinic Acid (64971) | Betulin | -COOH group at C28 | Enhanced polarity and enzyme interaction capabilities |

| Lupenone (92158) | Lupane | Ketone group at C3 | Reduced polarity compared to betulin |

| 3-O-Caffeoyl Betulin (10153267) | Betulin | Caffeoyl ester at C3 | Increased steric bulk and potential for π-π interactions |

Key Observations :

- Betulinic Acid (CID 64971) : The carboxyl group at C28 enhances hydrogen bonding with enzyme active sites, improving inhibitory potency compared to betulin .

- 3-O-Caffeoyl Betulin (CID 10153267) : The caffeoyl moiety introduces antioxidant properties and may improve membrane permeability due to lipophilic interactions .

Functional and Mechanistic Insights

- Substrate Competition: Betulin derivatives like this compound are hypothesized to compete with endogenous substrates such as taurocholic acid (TC, CID 6675) and dehydroepiandrosterone sulfate (DHEAS, CID 12594) by mimicking their steroid backbone orientation. 3D structural overlays indicate that these inhibitors occupy similar binding pockets but exploit functional group variations to modulate enzyme activity .

- Inhibitor Efficacy : While quantitative activity data (e.g., IC50 values) are unavailable in the provided evidence, structural modifications in betulin derivatives correlate with improved inhibitory profiles. For example, betulinic acid’s carboxyl group enhances interactions with cationic residues in enzyme active sites, a feature absent in unmodified betulin .

Research Findings and Implications

Structural-Activity Relationships (SAR)

- C3 Modifications: Substitutions at the C3 position (e.g., hydroxyl, ketone, or ester groups) significantly impact solubility and target engagement.

- C28 Functionalization: Betulinic acid’s carboxyl group at C28 enhances polarity, improving interactions with hydrophilic enzyme domains compared to non-polar derivatives like lupenone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。